Cas no 1806067-01-5 (3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid)

3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid
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- Inchi: 1S/C9H9F3N2O4/c1-17-6-4(3-13)2-5(8(15)16)7(14-6)18-9(10,11)12/h2H,3,13H2,1H3,(H,15,16)
- InChI Key: MTBKSOMRPJMGSG-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C(=O)O)C=C(C(=N1)OC)CN)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 300
- Topological Polar Surface Area: 94.7
- XLogP3: -1.2
3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085117-1g |
3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid |
1806067-01-5 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid Related Literature
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
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Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
Additional information on 3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid
3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid: A Comprehensive Overview
The compound 3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid, identified by the CAS number 1806067-01-5, is a highly specialized organic molecule with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
The molecular structure of this compound is characterized by a pyridine ring, which serves as the central framework. The substituents attached to the pyridine ring include an aminomethyl group at position 3, a methoxy group at position 2, and a trifluoromethoxy group at position 6. Additionally, a carboxylic acid group is present at position 5. These substituents contribute to the compound's diverse chemical properties and reactivity.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. Its ability to modulate key biological targets, such as enzymes and receptors, has been extensively investigated. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are critical in disease pathways such as cancer and inflammation.
In the agricultural sector, this compound has shown promise as a herbicide or fungicide due to its ability to disrupt essential biochemical pathways in pests and pathogens. Field trials conducted in collaboration with agricultural research institutions have indicated its effectiveness in controlling crop-damaging organisms without adverse effects on non-target species.
The synthesis of 3-(Aminomethyl)-2-methoxy-6-(trifluoromethoxy)pyridine-5-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the pyridine ring through cyclization reactions, followed by selective substitution to introduce the desired functional groups. The use of environmentally friendly catalysts has been emphasized in recent synthetic protocols to align with green chemistry principles.
From an analytical standpoint, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR, IR, and mass spectrometry. These analyses have confirmed its purity and structural integrity, which are crucial for its application in both research and industrial settings.
In terms of safety and handling, it is important to note that while this compound is not classified as a hazardous material under current regulations, proper precautions should be taken during synthesis and use to ensure compliance with occupational safety standards.
Looking ahead, ongoing research is focused on optimizing the synthesis process for large-scale production while maintaining product quality. Additionally, efforts are being made to explore its potential applications in other areas such as diagnostics and materials science.
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